molecular formula C9H9LiN4O2 B2936843 Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 2377032-44-3

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B2936843
CAS RN: 2377032-44-3
M. Wt: 212.14
InChI Key: RPUNCPGBJCFALM-UHFFFAOYSA-M
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Description

“Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate” is a compound with the CAS Number: 2377032-44-3 . It has a molecular weight of 212.14 . The compound is stored at a temperature of 4°C and comes in the form of a powder .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,2-3H2,1H3,(H,14,15)(H,10,11,12);/q;+1/p-1 .


Chemical Reactions Analysis

The compound has been used in the study of neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.14 . It is stored at a temperature of 4°C and comes in the form of a powder .

Mechanism of Action

Target of Action

The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects several biochemical pathways. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway was observed as the possible mechanism of action . These pathways are crucial in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, six exhibited promising neuroprotective activity . These results suggest that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The synthesis of such compounds often involves specific conditions, such as temperature, which could potentially influence the compound’s properties .

Safety and Hazards

The compound has been classified under Hazard Statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUNCPGBJCFALM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NN2C(=CC(=NC2=N1)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

CAS RN

2377032-44-3
Record name lithium 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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